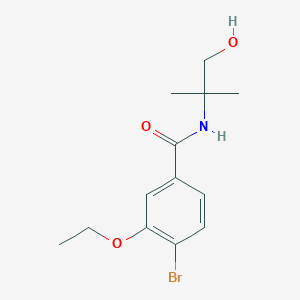

4-bromo-3-ethoxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Vue d'ensemble

Description

4-Bromo-3-ethoxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a chemical compound used in scientific research due to its diverse applications. This compound demonstrates intriguing properties and offers exciting opportunities for exploring various fields of study1.

Synthesis Analysis

Molecular Structure Analysis

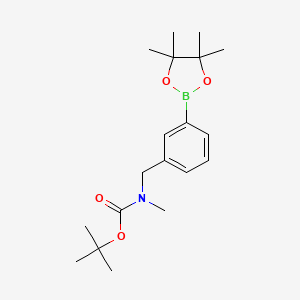

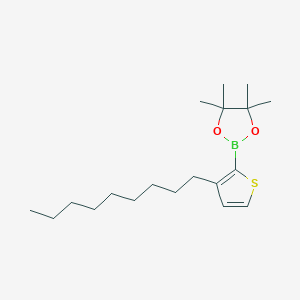

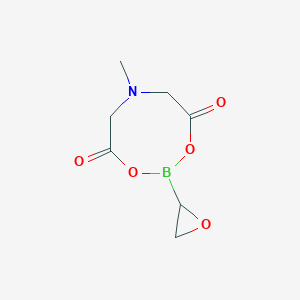

The molecular formula of 4-bromo-3-ethoxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is C₁₁H₁₄BrNO₂ . Let’s examine its structure:

Chemical Reactions Analysis

While specific reactions involving this compound are not explicitly documented, we can infer that it may participate in typical organic reactions, such as nucleophilic substitutions, amidation, and esterification. Further experimental investigations would be necessary to explore its reactivity in detail.

Physical And Chemical Properties Analysis

- Molecular Weight : 272.14 g/mol

- IUPAC Name : 4-bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide

- InChI Code : 1S/C11H14BrNO2/c1-11(2,7-14)13-10(15)8-3-5-9(12)6-4-8/h3-6,14H,7H2,1-2H3,(H,13,15)

- Purity : 95.00%

Applications De Recherche Scientifique

Synthesis of Therapeutic Agents

A key application involves the synthesis of orally active CCR5 antagonists, which are crucial in the treatment of HIV. A practical method has been developed for synthesizing an orally active CCR5 antagonist, showcasing a new, inexpensive method without the need for chromatographic purification (Ikemoto et al., 2005). This advancement in synthetic methodology contributes significantly to the pharmacological research aimed at treating HIV by blocking the CCR5 receptor.

Antidopaminergic Properties

Another notable application is the synthesis and evaluation of compounds with antidopaminergic properties, suggesting potential for the development of antipsychotic medications. The synthesis of highly potent compounds, such as 5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, demonstrates their potential in inhibiting dopamine D-2 mediated responses, which is crucial for the treatment of psychiatric disorders (Högberg et al., 1990).

Organic Synthesis Techniques

Research also extends into the development of novel organic synthesis techniques, such as the selective radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives. This technique, catalyzed by nickel(I) complexes, shows high yields and demonstrates the growing interest in developing efficient methods for constructing complex organic molecules (Esteves et al., 2007).

Development of Novel CCR5 Antagonists

Furthermore, the synthesis of novel non-peptide CCR5 antagonists highlights the ongoing efforts to improve HIV treatment options. These compounds are characterized by their structures and potential bioactivities, indicating a robust approach to discovering new therapeutic agents (Cheng De-ju, 2014).

Safety And Hazards

Safety information and hazards associated with this compound are not explicitly provided in the available sources. Researchers handling it should follow standard laboratory safety protocols and consult relevant safety data sheets.

Orientations Futures

Given its intriguing properties, future research could explore the following areas:

- Biological Activity : Investigate potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial effects.

- Derivatives : Synthesize derivatives to enhance specific properties or tailor its behavior for targeted applications.

- Structure-Activity Relationship : Explore the relationship between its structure and function to optimize its properties.

Propriétés

IUPAC Name |

4-bromo-3-ethoxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c1-4-18-11-7-9(5-6-10(11)14)12(17)15-13(2,3)8-16/h5-7,16H,4,8H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLTUNIXMHQJGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)NC(C)(C)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-3-ethoxy-N-(1-hydroxy-2-methylpropan-2-yl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1456425.png)

![(3AR,6aS)-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one](/img/structure/B1456440.png)